4-(2-methyl-6-prop-2-enylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Overview
Description
4-(2-methyl-6-prop-2-enylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenoxy group, a butan-1-amine chain, and an oxalic acid moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-6-prop-2-enylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The process may include:
Alkylation: The phenol derivative is alkylated with 2-methyl-6-prop-2-enyl halide under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then reacted with butan-1-amine in the presence of a suitable catalyst to form the desired amine compound.
Oxalation: Finally, the amine compound is treated with oxalic acid to form the oxalic acid salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-6-prop-2-enylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-methyl-6-prop-2-enylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-methyl-6-prop-2-enylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with cellular receptors, while the amine and oxalic acid moieties may influence enzymatic activity and metabolic pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methyl-6-prop-2-enylphenoxy)-N-prop-2-enylbutan-1-amine
- 4-(2-methyl-6-prop-2-enylphenoxy)-N-prop-2-enylbutan-1-amine hydrochloride
- 4-(2-methyl-6-prop-2-enylphenoxy)-N-prop-2-enylbutan-1-amine sulfate
Uniqueness
4-(2-methyl-6-prop-2-enylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid is unique due to its combination of a phenoxy group, a butan-1-amine chain, and an oxalic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-methyl-6-prop-2-enylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.C2H2O4/c1-4-9-16-11-8-10-15(3)17(16)19-14-7-6-13-18-12-5-2;3-1(4)2(5)6/h4-5,8,10-11,18H,1-2,6-7,9,12-14H2,3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPUIGPPYVJNHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCCCCNCC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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